molecular formula C15H23NO6 B8229587 Benzoic acid, 3-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester

Benzoic acid, 3-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester

Numéro de catalogue: B8229587
Poids moléculaire: 313.35 g/mol
Clé InChI: RNZMLBGPFACHGW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzoic acid, 3-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester (CAS: 179688-27-8), also known as ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, is a substituted benzoic acid derivative with a molecular formula of C₁₅H₂₃NO₆ and a molecular weight of 313.35 g/mol . It is a white crystalline powder commonly used as a key intermediate in synthesizing pharmaceuticals such as erlotinib, a tyrosine kinase inhibitor . The compound features:

  • Amino group at position 2 (or 3, depending on nomenclature conventions).
  • Bis(2-methoxyethoxy) groups at positions 4 and 3.
  • Ethyl ester at the carboxylic acid position.

Its synthesis involves the reduction of ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate using hydrogen and a metallic catalyst, followed by cyclization with orthoformic esters .

Propriétés

IUPAC Name

ethyl 3-amino-4,5-bis(2-methoxyethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO6/c1-4-20-15(17)11-9-12(16)14(22-8-6-19-3)13(10-11)21-7-5-18-2/h9-10H,4-8,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZMLBGPFACHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OCCOC)OCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester typically involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of a catalyst. The reaction conditions often include:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, is common to optimize the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

Benzoic acid, 3-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted benzoic acid esters, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Pharmaceutical Applications

  • Anticancer Activity :
    • Recent studies have indicated that benzoic acid derivatives exhibit anticancer properties. For instance, compounds similar to benzoic acid, 3-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that these compounds could inhibit tumor growth in vivo, suggesting their potential as therapeutic agents in oncology .
  • Kinase Inhibition :
    • The compound has been identified as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer. The ability of benzoic acid derivatives to inhibit specific kinases could lead to the development of targeted therapies for cancer treatment .
  • Drug Formulation :
    • Benzoic acid derivatives are also utilized in drug formulation due to their ability to enhance solubility and bioavailability of poorly soluble drugs. The ethyl ester form can improve the pharmacokinetic profile of active pharmaceutical ingredients by modifying their release characteristics .

Material Science Applications

  • Polymer Chemistry :
    • The compound can be used as a monomer or additive in polymer synthesis. Its functional groups allow for the incorporation into various polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical properties. Research indicates that polymers derived from benzoic acid esters exhibit improved performance in applications such as coatings and adhesives .
  • Surface Modification :
    • Benzoic acid derivatives can be employed for surface modification of materials to impart specific functionalities such as hydrophobicity or biocompatibility. This is particularly useful in biomedical applications where surface properties are critical for device performance .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated significant tumor growth inhibition in animal models using benzoic acid derivatives.
Kinase InhibitionIdentified as effective kinase inhibitors with potential therapeutic applications in targeted cancer therapies.
Drug FormulationEnhanced solubility and bioavailability of active pharmaceutical ingredients when formulated with benzoic acid derivatives.
Polymer ChemistryImproved thermal stability and mechanical properties in polymer matrices incorporating benzoic acid esters.

Mécanisme D'action

The mechanism by which Benzoic acid, 3-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and methoxyethoxy groups play a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

2-Amino-4,5-bis(2-methoxyethoxy)benzoic Acid Ethyl Ester Hydrochloride

  • CAS : 183322-17-0 .
  • Molecular Formula: C₁₅H₂₃NO₆·HCl.
  • Key Differences: Contains a hydrochloride salt, enhancing solubility in polar solvents. Used as an acidic salt in erlotinib synthesis to improve reaction efficiency . Molecular weight: 349.81 g/mol vs. 313.35 g/mol for the non-salt form .

Methyl 2-Amino-4,5-bis(2-Methoxyethoxy)benzoate

  • CAS : 476168-17-9 .
  • Molecular Formula: C₁₄H₂₁NO₆.
  • Key Differences :
    • Methyl ester instead of ethyl ester, reducing molecular weight (299.32 g/mol).
    • Lower lipophilicity compared to the ethyl ester, impacting pharmacokinetics .

Substituted Benzoic Acid Esters with Nitro or Acetyl Groups

Ethyl 4,5-Bis(2-Methoxyethoxy)-2-Nitrobenzoate

  • CAS: Not explicitly listed, but referenced as a precursor in synthesis .
  • Key Differences: Nitro group at position 2 instead of amino. Requires catalytic hydrogenation for conversion to the amino derivative .

Benzoic Acid, 2-(Acetylamino)-4,5-Dimethoxy-, Methyl Ester

  • CAS : 63190-57-8 .
  • Molecular Formula: C₁₂H₁₅NO₅.
  • Key Differences: Acetylamino group at position 2 and dimethoxy groups at positions 4/4. Absence of methoxyethoxy chains reduces steric hindrance .

Substituted Benzoic Acid Derivatives with Halogen or Hydroxy Groups

Ethyl 2-Chloro-4,5-Dimethoxybenzoate

  • CAS : 16588-17-3 .
  • Molecular Formula : C₁₁H₁₃ClO₄.
  • Key Differences :
    • Chloro substituent at position 2 and methoxy groups at 4/5.
    • Lower molecular weight (244.67 g/mol) and higher electrophilicity .

Benzoic Acid, 4-Hydroxy-3-Methoxy-, Ethyl Ester

  • CAS: Not listed, but referenced in lignin depolymerization studies .
  • Key Differences :
    • Hydroxy and methoxy groups at positions 4 and 3, respectively.
    • Higher polarity due to the hydroxyl group .

Data Tables

Table 1: Physicochemical Properties of Key Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate 179688-27-8 C₁₅H₂₃NO₆ 313.35 2-amino, 4,5-bis(2-methoxyethoxy)
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate HCl 183322-17-0 C₁₅H₂₃NO₆·HCl 349.81 Hydrochloride salt
Methyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate 476168-17-9 C₁₄H₂₁NO₆ 299.32 Methyl ester
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate C₁₅H₂₁NO₈ 343.33 2-nitro

Key Research Findings

Synthetic Utility: Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is critical in synthesizing 6,7-bis(2-methoxyethoxy)quinazolin-4-one, a precursor to erlotinib .

Safety Concerns: The nitro precursor exhibits higher genotoxicity than the amino derivative, necessitating stringent purification .

Structural Optimization : Ethyl esters generally show better bioavailability than methyl esters in drug intermediates .

Activité Biologique

Benzoic acid, 3-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester (CAS No. 2518426-67-8) is a chemical compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure which includes an amino group and multiple methoxyethoxy side chains. Understanding its biological activity is crucial for its application in pharmaceuticals and biochemistry.

  • Molecular Formula : C15H24ClNO6
  • Molecular Weight : 349.81 g/mol
  • IUPAC Name : Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate; hydrochloride
  • CAS Number : 2518426-67-8

Biological Activity

The biological activity of benzoic acid derivatives, including the compound , is often linked to their ability to interact with various biological pathways. Here are some key areas of research regarding its biological activity:

  • Anticancer Properties : Recent studies have indicated that benzoic acid derivatives can exhibit anticancer activity. For instance, compounds with structural similarities have been shown to inhibit growth in cancer cell lines such as HepG2 liver tumor cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Kinase Inhibition : The compound is classified as a potential kinase inhibitor. Kinases are critical in various cellular processes including metabolism, cell signaling, and apoptosis. Inhibiting these enzymes can lead to therapeutic effects in cancer and other diseases .
  • Toxicological Studies : Research has also focused on the toxicity profiles of similar compounds. For example, studies involving amphibian models have assessed the acute and chronic toxicity of related benzoic acid derivatives, providing insights into their safety profiles and environmental impact .

Case Study 1: Anticancer Activity

A study investigated the effects of benzoic acid derivatives on HepG2 cells. The results showed a significant decrease in cell viability when exposed to concentrations above 20 mg/L over a 48-hour incubation period. This suggests that the compound may trigger cytotoxic effects through mechanisms such as apoptosis .

Case Study 2: Kinase Activity

In another study focusing on kinase inhibition, benzoic acid derivatives were tested against various kinases involved in cancer progression. The findings indicated that these compounds could effectively inhibit specific kinases, leading to reduced tumor growth in vitro .

Data Table: Biological Activity Summary

Biological ActivityMechanism/EffectReference
AnticancerInduces apoptosis in cancer cells
Kinase inhibitionInhibits key kinases involved in cancer
ToxicityEvaluated using amphibian models

Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing 3-amino-4,5-bis(2-methoxyethoxy)benzoic acid ethyl ester, and how are intermediates characterized?

  • Methodology : The compound is synthesized via alkylation of 3,4-dihydroxybenzoic acid ethyl ester with 2-bromoethyl methyl ether using K₂CO₃ and tetrabutylammonium iodide (TBAI) in refluxing acetone. The intermediate, 3,4-bis(2-methoxyethoxy)benzoic acid ethyl ester, is nitrated with HNO₃ in acetic acid. Post-reduction (H₂ over PtO₂ in ethanol/HCl) yields the aniline derivative. Characterization involves LC-MS/MS for structural confirmation and impurity profiling .

Q. How can trace levels of this compound be detected in drug substances, and what validation parameters are critical?

  • Methodology : A reversed-phase LC-MS/MS method using a Purospher Star RP-18e column (100 mm × 4.6 mm, 3.0 µm) with isocratic elution (0.1% formic acid in water:acetonitrile = 42:58 v/v) is validated per ICH guidelines. Key parameters include sensitivity (detection limit: 1 ppm), specificity, and linearity (R² > 0.99). Electrospray ionization in MRM mode ensures selectivity for genotoxic impurities like the nitro and amino derivatives .

Q. What regulatory thresholds apply to controlling genotoxic impurities like this compound in active pharmaceutical ingredients (APIs)?

  • Guidance : Regulatory authorities (e.g., EMA, FDA) recommend controlling genotoxic impurities at ≤10 ppm. DEREK nexus software predicts carcinogenicity (nitro derivative) and skin sensitization (amino derivative), necessitating stringent LC-MS/MS monitoring during API synthesis .

Advanced Research Questions

Q. How do reaction conditions influence nitration regioselectivity during synthesis, and how can unexpected byproducts be resolved?

  • Analysis : Nitration in acetic acid may yield positional isomers due to competing electrophilic substitution pathways. Computational modeling (DFT) predicts activation energies for nitration at C-2 vs. C-6 positions. Experimental validation via ¹H/¹³C NMR and high-resolution MS distinguishes isomers. Adjusting solvent polarity (e.g., switching to H₂SO₄) can suppress undesired pathways .

Q. What discrepancies exist between in silico genotoxicity predictions (e.g., DEREK nexus) and in vitro assays for this compound?

  • Resolution : While DEREK flags the nitro derivative as mutagenic in bacteria, Ames test data may conflict due to metabolic activation differences. Cross-validation using mammalian cell assays (e.g., micronucleus test) and structural analogs (e.g., ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate) clarifies risk profiles. Adjusting impurity control strategies based on worst-case scenarios is advised .

Q. How does the compound’s stability vary under thermal or hydrolytic stress, and what degradation pathways dominate?

  • Methodology : Forced degradation studies (e.g., 70°C/75% RH for thermal/humidity; 0.1N HCl/NaOH for hydrolysis) coupled with LC-MS/MS identify primary degradation products. Ethyl ester hydrolysis to 3-amino-4,5-bis(2-methoxyethoxy)benzoic acid is a major pathway. Stabilizers like antioxidants (e.g., BHT) or pH-controlled storage mitigate degradation .

Q. Can alternative synthetic routes reduce genotoxic impurity formation while maintaining yield?

  • Approach : Replacing nitro intermediates with tert-butyl carbamate (Boc)-protected amines avoids nitro group genotoxicity. Palladium-catalyzed hydrogenation under milder conditions (e.g., 40°C, 3 atm H₂) reduces PtO₂ catalyst toxicity. Process analytical technology (PAT) monitors real-time impurity levels .

Data Contradiction & Optimization

Q. How to resolve conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Strategy : Solubility parameter calculations (Hansen or Hildebrand) reconcile discrepancies. Experimental determination via shake-flask method in acetonitrile/water mixtures (logP ~2.5) aligns with predicted values. Molecular dynamics simulations reveal solvent clustering effects influencing solubility .

Q. Why do batch-to-batch variations in impurity profiles occur despite consistent synthesis protocols?

  • Root Cause Analysis : Trace metal catalysts (e.g., Pt from PtO₂) or residual solvents (e.g., acetone) may catalyze side reactions. Implementing QbD (Quality by Design) principles, including DOE (Design of Experiments) for critical process parameters (CPPs), minimizes variability. ICP-MS for metal residues and headspace GC for solvents are essential .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.